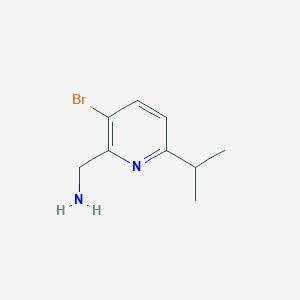![molecular formula C15H13BrO2 B13936753 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is an organic compound that features a biphenyl structure with a bromine atom attached to one of the phenyl rings and a dioxolane ring attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to ensure selective bromination at the desired position on the biphenyl ring.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .
Applications De Recherche Scientifique
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobiphenyl: Similar structure but lacks the dioxolane ring.
4-Bromobiphenyl: Similar structure but with the bromine atom in a different position.
4-Bromo-1,1’-biphenyl: Another structural isomer with different properties .
Uniqueness
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane is unique due to the presence of both the bromine atom and the dioxolane ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler biphenyl derivatives.
Propriétés
Formule moléculaire |
C15H13BrO2 |
|---|---|
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H13BrO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10H2 |
Clé InChI |
BBAMNMLVUFORRK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)
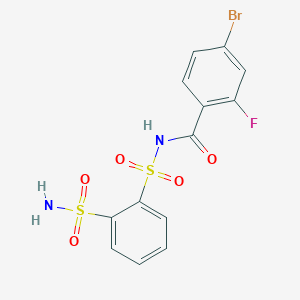
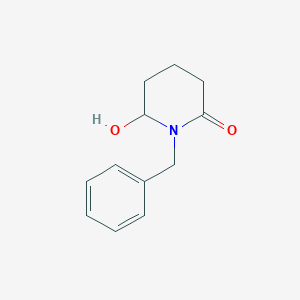
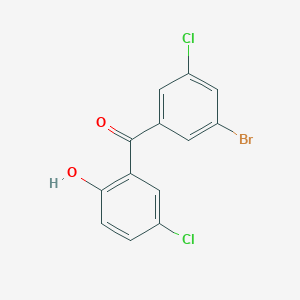
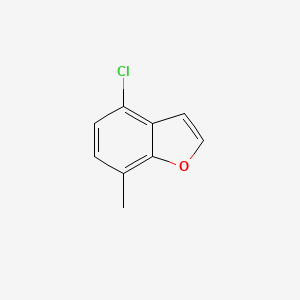
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
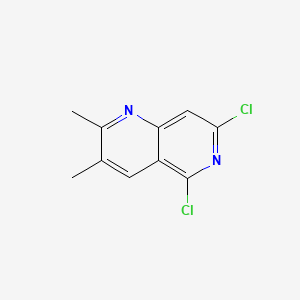
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
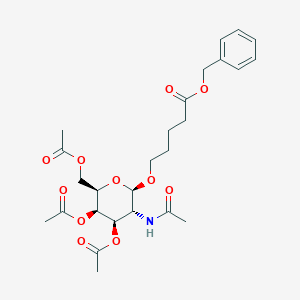
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
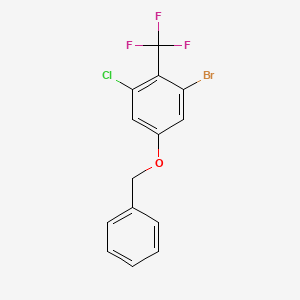
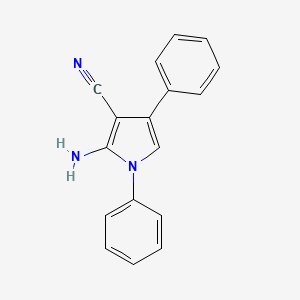
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
